Oxtoxynol-10

Description

Contextualization within Alkylphenol Ethoxylates

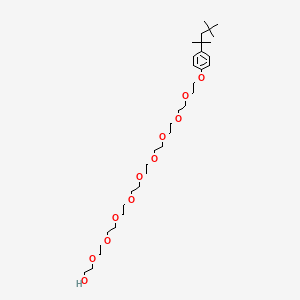

Octoxynol-10 belongs to the broader class of chemical compounds known as alkylphenol ethoxylates (APEs). APEs are non-ionic surfactants synthesized through the ethoxylation of alkylphenols. The general structure of an APE consists of a hydrophobic alkylphenol portion and a hydrophilic polyethylene (B3416737) glycol chain. In the case of Octoxynol-10, the alkyl group is a 4-(1,1,3,3-tetramethylbutyl) group, and the "10" in its name denotes the average number of ethylene (B1197577) oxide units in the hydrophilic chain. This amphipathic nature, possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) properties, is central to its function as a surfactant.

A closely related and often interchangeably used compound in laboratory settings is Triton X-100. For research purposes, Triton X-100 is essentially considered the laboratory-grade equivalent of Octoxynol-9 or Octoxynol-10, with slight variations in the average length of the ethoxylate chain. cir-safety.org

Historical and Contemporary Significance in Research Disciplines

Historically, Octoxynol-10 and its analogues have been indispensable in research for their ability to disrupt cell membranes and solubilize proteins and lipids. This has made them a cornerstone in the fields of biochemistry and molecular biology for decades. Their utility extends to various applications, from the isolation of membrane-bound proteins for structural and functional studies to their use as detergents in cleaning and as emulsifiers in a range of formulations.

In contemporary research, while the fundamental applications of Octoxynol-10 remain relevant, there is a growing emphasis on its role in more specialized areas. These include its use as a critical component in vaccine formulations and as an excipient in advanced drug delivery systems designed to enhance the bioavailability of poorly soluble therapeutic agents. Concurrently, the environmental impact of APEs has become a significant area of study, leading to extensive research on the biodegradability and ecotoxicology of Octoxynol-10 and its degradation products.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62O11/c1-33(2,3)30-34(4,5)31-6-8-32(9-7-31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h6-9,35H,10-30H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKNZCBNXPYYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920397 | |

| Record name | 29-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-66-4, 9041-29-6 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-[p-(1,1,3,3-tetramethylbutyl)phenoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 29-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Purity Considerations in Research Grade Octoxynol 10

Controlled Synthesis Methodologies for Octoxynol-10 Production

The primary industrial method for producing Octoxynol-10 is through the process of ethoxylation. smolecule.com This chemical reaction involves adding ethylene (B1197577) oxide to an alkylphenol substrate under controlled conditions to build the hydrophilic polyoxyethylene chain. cir-safety.org

The synthesis of Octoxynol-10 originates from two main chemical precursors. nih.gov The hydrophobic component is provided by p-(1,1,3,3-tetramethylbutyl)phenol, a type of octylphenol (B599344). cosmeticsinfo.orgsilverfernchemical.com The hydrophilic polyethylene (B3416737) oxide chain is constructed by the sequential addition of ethylene oxide. epa.gov

The reaction is typically performed as a semibatch process, where the alkylphenol and a catalyst are charged into a reaction vessel. cir-safety.org The process is conducted under specific conditions to ensure the desired degree of ethoxylation and to minimize the formation of by-products. smolecule.com Key reaction conditions include elevated temperatures and pressures. nih.govepa.gov To prevent the formation of polyethylene glycol, it is important to remove water generated during the catalysis step by purging the system with nitrogen before the addition of ethylene oxide. cir-safety.org After the reaction reaches the desired level of ethoxylation, the mixture is held at temperature to reduce the concentration of residual ethylene oxide before being neutralized and filtered. cir-safety.org

Table 1: Reactants and Conditions for Octoxynol-10 Synthesis

| Parameter | Description | Source(s) |

|---|---|---|

| Primary Reactant (Hydrophobe) | p-(1,1,3,3-tetramethylbutyl)phenol (Octylphenol) | , cosmeticsinfo.org |

| Secondary Reactant (Hydrophile) | Ethylene Oxide | , nih.gov |

| Temperature | Elevated | nih.gov, epa.gov |

| Pressure | Elevated | nih.gov, epa.gov |

| Process Type | Semibatch | cir-safety.org |

The ethoxylation reaction is facilitated by a catalyst. The most commonly used catalyst for the synthesis of Octoxynol-10 and other alkylphenol ethoxylates is a base, typically sodium hydroxide (B78521) (NaOH). smolecule.comnih.gov The catalyst is added to the alkylphenol in the reaction vessel, and the mixture is heated to initiate the reaction upon the introduction of ethylene oxide. cir-safety.org The catalyst plays a crucial role in activating the octylphenol for its reaction with ethylene oxide.

Characterization of Synthesis By-products and Impurities in Octoxynol-10

The synthesis process for Octoxynol-10 can result in a product that is a mixture of molecules with varying lengths of the ethoxy chain, along with several process-related impurities. nih.govepa.gov For research-grade applications, identifying and quantifying these impurities is critical.

Several potential impurities can be present in the final product. nih.govepa.gov It is possible for the synthesis to leave trace amounts of unreacted precursors, such as octylphenol and ethylene oxide. nih.govcir-safety.org A significant by-product of the ethoxylation process is 1,4-dioxane (B91453), which is a cyclic dimer of ethylene oxide. nih.govepa.govoup.com The formation of polyethylene glycol can also occur, particularly if water is not adequately removed during the process. cir-safety.org Specifications for some octoxynols have set limits for impurities like heavy metals and arsenic. cir-safety.org

Table 2: Common Impurities in Octoxynol-10 Synthesis

| Impurity / By-product | Origin | Source(s) |

|---|---|---|

| Unreacted Octylphenol | Residual reactant from incomplete synthesis. | nih.gov, epa.gov |

| Residual Ethylene Oxide | Unreacted monomer from the ethoxylation process. | nih.gov, cir-safety.org |

| 1,4-Dioxane | By-product formed from the dimerization of ethylene oxide. | cosmeticsinfo.org, nih.gov, oup.com |

| Polyethylene Glycol (PEG) | Formed if water is present during the reaction. | cir-safety.org |

| Heavy Metals | Contaminants from raw materials or process equipment. | cir-safety.org |

A variety of analytical methods are employed to determine the purity of Octoxynol-10 and to identify and quantify impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating components of the mixture and identifying impurities. GC-MS, in particular, has been specifically developed for quantifying trace levels of 1,4-dioxane. oup.com Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), have been used to identify related octoxynols and can be applied to characterize the primary structure and potential impurities in Octoxynol-10. cir-safety.org

| Gel Permeation Chromatography (GPC) | Determines molecular weight distribution and the average number of ethoxy units. | |

Mechanistic Investigations of Octoxynol 10 at the Biological Interface

Interactions with Cellular and Subcellular Membranes

The amphipathic nature of Octoxynol-10, characterized by a hydrophilic polyethylene (B3416737) glycol chain and a hydrophobic octylphenol (B599344) tail, dictates its strong affinity for biological membranes. This affinity underlies its ability to disrupt membrane integrity and interact with membrane-bound proteins.

Mechanisms of Membrane Disruption and Solubilization

Octoxynol-10 exerts its membrane-disrupting effects primarily through intercalation into the lipid bilayer. By inserting its hydrophobic tail into the membrane core and its hydrophilic head into the aqueous phase, it disrupts the ordered packing of phospholipids. This leads to an increase in membrane fluidity and, at sufficient concentrations, causes destabilization and solubilization of membrane components. The surfactant molecules can form micelles with membrane lipids and proteins, effectively extracting them from the membrane structure. The extent of disruption is concentration-dependent, with higher concentrations leading to more significant solubilization and loss of membrane integrity. Studies have indicated that the length of the ethoxylate chain (in this case, ten units) influences the surfactant's efficiency in membrane perturbation.

Non-denaturing Interactions with Membrane Proteins

Beyond general membrane disruption, Octoxynol-10 is known for its capacity to interact with membrane proteins in a non-denaturing manner, a property exploited in biochemical and cellular studies. It can effectively solubilize membrane proteins, separating them from the lipid bilayer while often preserving their native conformation and biological activity. This is achieved by forming a protective micellar shell around the hydrophobic regions of the protein, preventing aggregation and denaturation. The surfactant's ability to maintain protein function allows for the study of protein-lipid interactions and the isolation of specific membrane protein complexes. Research has explored its efficacy in extracting integral membrane proteins for subsequent analysis, such as in Western blotting or enzyme activity assays, without causing irreversible structural damage.

Modulation of Specific Cellular Processes by Octoxynol-10

The interactions of Octoxynol-10 with cellular components extend to the modulation of various intracellular processes, impacting cell viability and function.

Induction of Apoptotic Pathways in Specific Cell Types

Evidence suggests that Octoxynol-10 can trigger programmed cell death, or apoptosis, in certain cell types. This effect is often mediated by pathways that lead to cellular damage or stress, ultimately activating apoptotic cascades. The precise mechanisms can vary depending on the cell line and experimental conditions, but may involve the disruption of mitochondrial membrane potential or the activation of stress-response pathways. For instance, studies have shown that Octoxynol-10 can induce apoptosis in specific cancer cell lines, potentially by interfering with cellular signaling or inducing oxidative stress. The selectivity of this effect across different cell types is an area of ongoing investigation.

Reactive Oxygen Species Generation in Biological Systems

Octoxynol-10 has been implicated in the generation of reactive oxygen species (ROS) within biological systems. ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) radicals and hydrogen peroxide, which can cause oxidative damage to cellular components like DNA, proteins, and lipids. The induction of ROS by Octoxynol-10 may contribute to its cytotoxic effects and its ability to modulate cellular processes, including apoptosis. The generation of ROS can occur through various cellular mechanisms, potentially linked to mitochondrial dysfunction or inflammatory responses triggered by the surfactant's presence.

Endocrine System Modulation Potential via Environmental Metabolites

The environmental persistence and metabolic breakdown products of Octoxynol-10, particularly its alkylphenol ethoxylate (APE) precursors, have raised concerns regarding their potential to act as endocrine disruptors. While Octoxynol-10 itself is a degradation product, its metabolites, such as octylphenol, are known to possess estrogenic activity. These metabolites can mimic the action of natural hormones, binding to hormone receptors and interfering with the normal functioning of the endocrine system. The presence of these metabolites in the environment, originating from the breakdown of surfactants used in various industrial and domestic products, poses a risk to aquatic life and potentially to human health by disrupting hormonal balance and reproductive processes.

Advanced Applications of Octoxynol 10 in Experimental Biology

Role in Cellular and Subcellular Fractionation Methodologies

Octoxynol-10 plays a critical role in the initial stages of many experimental biology protocols that require the breakdown of cellular structures to isolate specific components. Its ability to disrupt lipid-protein and lipid-lipid interactions makes it a valuable tool for cell lysis and the fractionation of subcellular compartments. cosmileeurope.eu

Optimization in Protein Solubilization and Extraction Protocols

The primary function of Octoxynol-10 in protein extraction is to solubilize membrane-bound proteins by disrupting the lipid bilayer of the cell membrane. As a non-ionic detergent, it is considered mild and non-denaturing, which is crucial for preserving the native structure and biological activity of the proteins being isolated. researchgate.net The mechanism involves the hydrophobic octylphenol (B599344) portion of the Octoxynol-10 molecule inserting into the lipid membrane, while the hydrophilic polyethylene (B3416737) oxide chain interacts with the aqueous environment. This action effectively breaks down the membrane into smaller fragments, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules. This process renders the hydrophobic membrane proteins soluble in aqueous buffers, allowing for their subsequent analysis and purification. bio-rad.com

The effectiveness of protein solubilization is highly dependent on the concentration of the detergent, which should ideally be above its critical micelle concentration (CMC). Below the CMC, detergent monomers may bind to proteins, but above the CMC, they form micelles that are essential for encapsulating and solubilizing membrane proteins. researchgate.net For Triton X-100, a structurally similar compound, the CMC is approximately 0.21 mM to 5.0 x 10⁻⁴ mol/l. nih.gov Due to its non-denaturing nature, Octoxynol-10 is preferred for applications where protein function must be maintained, such as in enzyme activity assays or studies of protein-protein interactions. researchgate.net

Table 1: Comparison of Octoxynol-10 with Structurally Similar Non-ionic Surfactants

| Compound | Alkyl Chain Length | Average Ethylene (B1197577) Oxide (EO) Units | Key Research Applications |

|---|---|---|---|

| Octoxynol-10 | 8 (Octyl) | 10 | Viral lysis, protein solubilization, emulsifying agent. cosmileeurope.eu |

| Triton X-100 | 8 (Octyl) | 9-10 | Cell lysis, protein purification, permeabilizing agent. wikipedia.org |

| Nonoxynol-9 | 9 (Nonyl) | 9 | Detergent, formerly used as a spermicide in research. |

| IGEPAL CA-630 | 8 (Octyl) | 9 | Similar to Triton X-100, used in protein extraction. wikipedia.org |

Utility in Viral Lysis Methodologies for Research Applications

In virological research, Octoxynol-10 is utilized for its ability to disrupt the lipid envelopes of viruses. This process, known as viral lysis, is a critical step in isolating viral components like nucleic acids (DNA or RNA) and proteins for further study. The detergent solubilizes the lipid membrane of the enveloped virus, releasing its internal contents. atamanchemicals.com This application is particularly important in the development and manufacturing of certain vaccines, where disrupting the virus is a necessary step for inactivation and purification. mythdetector.com For instance, detergents are used to break down the influenza virus to create split-virus vaccines. wikipedia.org The mild, non-denaturing properties of Octoxynol-10 are advantageous as they can help to preserve the antigenicity of viral proteins, which is crucial for vaccine efficacy and in various diagnostic assays. researchgate.net

Enhancement of Molecular Delivery Systems for Research Compounds

Octoxynol-10 is investigated for its role in enhancing the delivery of experimental compounds to and through biological barriers. Its surfactant properties are leveraged to improve the solubility and absorption of molecules in various research models.

Strategies for Transdermal Absorption Enhancement of Investigational Compounds

Non-ionic surfactants like Octoxynol-10 are explored as penetration enhancers in transdermal drug delivery research. nih.gov The primary barrier to transdermal delivery is the stratum corneum, the outermost layer of the skin, which has a highly organized lipid structure. Octoxynol-10 can enhance the permeation of investigational compounds by disrupting this lipid matrix. omicsonline.org The proposed mechanisms include the surfactant molecules penetrating the intercellular regions of the stratum corneum, which increases the fluidity of the lipid components, thereby creating pathways for the compound to pass through. nih.govmdpi.com This approach is valuable for preclinical studies aiming to deliver hydrophobic or poorly soluble compounds through the skin for localized or systemic effects. nih.gov

Integration into Micellar Formulations for Biological Delivery Research

Octoxynol-10 and its longer-chain analog, Octoxynol-40, are used to create micellar formulations for the delivery of hydrophobic investigational compounds. nih.govnih.gov In aqueous solutions, surfactant molecules self-assemble into spherical structures called micelles, with a hydrophobic core and a hydrophilic shell, at concentrations above the CMC. nih.gov This structure allows for the encapsulation of poorly water-soluble compounds within the hydrophobic core, effectively increasing their solubility in aqueous media. ijdrt.com

These "nanomicellar" systems are particularly researched for ocular delivery. nih.govnih.govijdrt.com For example, mixed micellar formulations containing Octoxynol-40 and other polymers like Vitamin E TPGS have been developed to deliver drugs to both the anterior and posterior segments of the eye. nih.govnih.gov These formulations can significantly increase the solubility of the encapsulated compound and provide sustained release. nih.gov The small size of these nanomicelles, typically in the range of 10-40 nm, is thought to facilitate tissue penetration. nih.gov

Table 2: Example Composition of a Mixed Nanomicellar Formulation for Ocular Delivery Research

| Component | Function | Example Concentration (% w/v) |

|---|---|---|

| Investigational Compound (e.g., Dexamethasone) | Active agent | ~0.1% |

| Octoxynol-40 | Stabilizing surfactant | 1.0% - 3.0% |

| Vitamin E TPGS | Primary micelle-forming polymer | 3.0% - 5.0% |

| Physiologically Acceptable Buffer | Vehicle | q.s. to 100% |

Data based on research using Octoxynol-40, a longer-chain analog of Octoxynol-10. nih.gov

Contributions to In Vitro Biological Assays and High-Throughput Screening

In the context of in vitro research, Octoxynol-10's detergent properties are applied in various biological assays and are compatible with high-throughput screening (HTS) platforms. cir-safety.orgmdpi.com HTS involves the automated testing of large numbers of compounds for their effects on biological targets. bmglabtech.com

The role of detergents like Octoxynol-10 in this field is often foundational. For instance, in cell-based assays, detergents are necessary for cell lysis to measure the activity of intracellular enzymes or to quantify cellular components. atamanchemicals.com In cytotoxicity assays, such as the MTT assay, a detergent is often used as a positive control to induce 100% cell death, providing a benchmark against which the toxicity of test compounds can be measured. cir-safety.org The compatibility of non-ionic detergents with many enzymatic and protein-binding assays makes them suitable for inclusion in the buffers and reagents used in HTS. researchgate.net Their ability to prevent non-specific binding of proteins and other molecules to the plastic surfaces of microplates is also a valuable property in ensuring the accuracy and reproducibility of HTS data. researchgate.net The automation-friendly nature of these assays, which often involve simple "add-and-read" steps, is well-suited for the robotic systems that are central to HTS. bmglabtech.com

Impact on Cell-Based Assay Performance and Readouts

The inclusion of surfactants like Octoxynol-10 in cell-based assays can significantly influence experimental outcomes. As detergents, they can alter cell membrane integrity, which is a critical factor in assays measuring cell viability and cytotoxicity. moleculardevices.comwikipedia.org The fundamental principle of many cell viability assays is the assessment of the cell membrane's ability to exclude certain dyes or retain intracellular components. moleculardevices.com The introduction of a surfactant can compromise this barrier, leading to inaccurate readouts.

Nonionic surfactants, including the closely related Triton X-100 (Octoxynol-9.5), are known to lyse cells to extract proteins or permeabilize membranes. wikipedia.org This lytic property is concentration-dependent and can interfere with assay results. For instance, in a study using an open-well microchamber platform, the cytotoxic effects of various chemicals were measured. nih.gov Triton X-100 was used as a model compound to establish dose-response curves and determine its half-maximal inhibitory concentration (IC50) on NIH 3T3 cells. nih.gov

Table 1: Effect of Triton X-100 (Octoxynol-9.5) on Cell Viability

| Cell Line | Compound | Measured Endpoint | IC50 Value |

|---|---|---|---|

| NIH 3T3 | Triton X-100 | Cell Viability | 150 µM |

Data sourced from a study on cell-based dose responses in open-well microchambers. nih.gov

The toxicity of nonionic surfactants is linked to their chemical structure. witpress.com Those containing a benzene (B151609) ring, like Octoxynol-10, have been shown to exhibit higher toxicity compared to other types of nonionic surfactants. witpress.com Therefore, when Octoxynol-10 is used in cell-based assays, its concentration must be carefully controlled and accounted for to ensure that the observed effects are due to the experimental variable of interest and not an artifact of surfactant-induced cytotoxicity.

Adaptations in Protein Crystallization Protocols

In the field of structural biology, obtaining high-quality protein crystals is essential for determining their three-dimensional structure. mdpi.com Octoxynol-10 is utilized in this field as a detergent in protein crystallization buffers. Its primary role is to solubilize and stabilize membrane proteins by disrupting lipid membranes without causing protein denaturation. mdpi.com

The use of detergents like Octoxynol-10 necessitates specific adaptations to standard protein crystallization protocols. The concentration of the detergent is a critical parameter that must be optimized. cam.ac.uk While detergents are necessary for keeping membrane proteins in solution, their presence can also inhibit crystal formation. Some researchers recommend avoiding detergents such as Triton X-100 or significantly lowering their concentration during initial crystallization screening. selvita.com

Additives are often screened to improve crystal quality. nih.govgoogle.com The presence of a detergent like Octoxynol-10 in the protein solution may require adjustments to the types and concentrations of other additives used, such as precipitants and salts, to achieve optimal conditions for crystallization. cam.ac.ukhamptonresearch.com

Table 2: General Protocol Adaptations for Protein Crystallization with Detergents

| Protocol Step | Standard Protocol | Adaptation with Detergent (e.g., Octoxynol-10) | Rationale |

|---|---|---|---|

| Sample Preparation | Protein in a stabilizing buffer. google.com | Protein in buffer containing the minimum effective concentration of detergent. selvita.com | To maintain protein solubility and stability without interfering with crystallization. mdpi.com |

| Screening | Use of broad screening kits with various precipitants and pH levels. hamptonresearch.com | May require specialized screens or the addition of the detergent to all screening conditions. cam.ac.uk | To find conditions where the protein-detergent complex will crystallize. |

| Optimization | Varying precipitant concentration, pH, and temperature. cam.ac.uk | Fine-tuning of detergent concentration in addition to other variables. cam.ac.ukselvita.com | The detergent concentration directly impacts micelle formation and protein-protein interactions necessary for crystal packing. mdpi.com |

This table provides a generalized overview of protocol adaptations.

Application in Environmental Biotechnology Research

The principles of membrane filtration are central to many environmental biotechnology applications, particularly in water treatment. The efficiency of these systems can be hampered by a phenomenon known as membrane fouling. csus.edu

Role in Membrane Fouling Studies in Water Treatment Research

Membrane fouling is the accumulation of unwanted materials on the membrane surface, which reduces its performance. axeonwater.comresearchgate.net Foulants can be categorized as inorganic, organic, particulate, and biological. csus.edunih.gov Surfactants are recognized as significant organic foulants in water treatment processes, especially in treating industrial wastewater, such as from textile industries. eeer.org

Nonionic surfactants like Octoxynol-10, due to their amphiphilic nature, can contribute to membrane fouling. The hydrophobic part of the surfactant molecule can adsorb onto the membrane surface, particularly if the membrane material is also hydrophobic. eeer.org This interaction can lead to the formation of a foulant layer, which increases the resistance to water flow and necessitates more frequent and intensive cleaning, thereby increasing operational costs. ijrte.org

Research in membrane bioreactors (MBRs) has shown that biological components, such as extracellular polymeric substances (EPS), are major contributors to fouling. nih.govmdpi.com The interaction between surfactants and these biological materials can exacerbate fouling. While specific studies focusing solely on Octoxynol-10's role in membrane fouling are not prevalent, the behavior of non-ionic surfactants as a class is well-documented.

Table 3: Factors Influencing Surfactant-Induced Membrane Fouling

| Factor | Influence on Fouling | Research Findings |

|---|---|---|

| Surfactant Concentration | Higher concentrations can lead to the formation of colloidal structures (micelles) that contribute to concentration polarization and cake layer formation. eeer.org | Surfactant concentration is a key parameter in fouling studies. |

| Membrane Hydrophobicity | Hydrophobic interactions between the surfactant's non-polar tail and a hydrophobic membrane surface promote adsorption. eeer.org | Membrane material selection is critical in mitigating this type of fouling. |

| Water Chemistry | The presence of other substances, such as salts and organic matter, can influence the aggregation and deposition of surfactants. eeer.org | Feed water composition directly impacts fouling propensity. |

This table outlines general principles of surfactant-induced membrane fouling.

Analytical Methodologies for Octoxynol 10 Characterization in Research Settings

Chromatographic and Spectrometric Approaches for Octoxynol-10 Analysis

Chromatographic and spectrometric methods are fundamental tools for the detailed analysis of Octoxynol-10. These techniques allow for the separation of its various components and their subsequent identification and quantification, which is essential for quality control and understanding its chemical makeup.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. openaccessjournals.com It operates by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). shimadzu.com The separation is based on the differential interactions of the analytes with the stationary phase. openaccessjournals.com

For the analysis of Octoxynol-10, which is a polydisperse mixture of ethoxymers, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. nih.gov In a typical application, a C4 or C18 column can be used to separate the different ethylene (B1197577) oxide chain length homologs of Octoxynol-10. nih.gov Advanced detection methods are crucial for visualization and quantification. Ultraviolet (UV) detection is effective due to the presence of a phenol (B47542) chromophore in the octylphenol (B599344) portion of the molecule. nih.gov A study developed an RP-HPLC method with UV detection for the simultaneous determination of process-related impurities, including Triton X-100 (a trade name for Octoxynol). nih.gov The analysis of Triton X-100 was monitored at a wavelength of 280 nm. nih.gov

Furthermore, coupling HPLC with mass spectrometry (MS) provides more detailed structural information. nih.gov Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of large, thermally labile molecules like poly(ethylene glycol) derivatives. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS has also been utilized for the separation of Triton X-100 oligomers, identifying a mass difference of 44 atomic mass units between adjacent peaks, corresponding to one ethylene oxide group. nih.gov

Table 1: HPLC Method Parameters for Octoxynol (Triton X-100) Analysis

| Parameter | Specification | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Column | Jupiter C4 | nih.gov |

| Detection | Ultraviolet (UV) | nih.gov |

| Wavelength for Triton X-100 | 280 nm | nih.gov |

| Limit of Quantitation (LOQ) | 10 ppm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for detecting volatile and semi-volatile impurities that may be present in pharmaceutical materials. researchgate.netthermofisher.com The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. labcompare.com In the context of Octoxynol-10, GC-MS is not typically used to analyze the intact surfactant due to its low volatility. However, it is an essential tool for the analysis of raw materials and for identifying and quantifying low-molecular-weight impurities that may arise during the manufacturing process. researchgate.net

A significant impurity associated with ethoxylated surfactants like Octoxynol-10 is 1,4-dioxane (B91453), a byproduct of the ethoxylation process. oup.com Regulatory bodies have set strict limits on the presence of such impurities in pharmaceutical and cosmetic products. A headspace GC-MS method has been developed for the specific and automated testing of 1,4-dioxane in Triton X-100. oup.com This method offers high specificity and accuracy compared to older techniques by using single-ion MS detection. oup.com The method of standard additions is often used for quantification to overcome matrix effects. oup.com

Table 2: Common Impurities in Ethoxylated Surfactants Analyzed by GC-MS

| Impurity | Origin | Analytical Concern | Source |

|---|---|---|---|

| 1,4-Dioxane | Byproduct of ethoxylation reaction | Potential carcinogen; regulated by health authorities | oup.com |

| Ethylene Oxide | Unreacted starting material | Toxic and carcinogenic | cir-safety.org |

| Unreacted Alkylphenols | Starting material | Potential endocrine disruptors | cosmeticsinfo.org |

Capillary Electrochromatography (CEC) is a hybrid analytical technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. grafiati.comdiva-portal.org When coupled with a sensitive detection method like electrospray ionization-mass spectrometry (ESI-MS), it becomes a powerful tool for analyzing complex mixtures such as nonionic surfactants. researchgate.netnih.gov

CEC-ESI-MS offers several advantages over traditional HPLC-MS for the analysis of the Octoxynol family (Triton X-series). nih.gov These benefits include achieving higher plate numbers, using more compatible sub-microliter flow rates for ESI-MS, and significantly reducing the consumption of toxic and costly organic solvents. nih.gov Research has focused on optimizing various CEC-ESI-MS parameters to achieve sensitive analysis of short- to long-chain length Octoxynol homologs (e.g., n=1-16). researchgate.netnih.gov The addition of a small volume of a polar-aprotic solvent like tetrahydrofuran (B95107) to the mobile phase has been shown to reduce the retention time of very long-chain homologs, making their analysis feasible. nih.gov

Table 3: Optimized CEC-ESI-MS Conditions for Triton X-Series Analysis

| Parameter | Optimized Condition | Source |

|---|---|---|

| Mobile Phase | 90/10 Acetonitrile / 2.5 mM Tris, pH 8 | researchgate.netnih.gov |

| Sheath Liquid | 50/50 Methanol / 10 mM Ammonium Formate | researchgate.netnih.gov |

| Sheath Liquid Flow Rate | 5 µL/min | researchgate.netnih.gov |

| Drying Gas Flow | 6 mL/min | researchgate.netnih.gov |

| Nebulizer Pressure | 5 psi | researchgate.netnih.gov |

| Drying Gas Temperature | 200 °C | researchgate.netnih.gov |

| Detection Limit (for TX-45) | ~37 µg/mL | nih.gov |

| Migration Time Precision | <1% RSD (n=3) | nih.gov |

| Peak Area Precision | ~4% RSD (n=3) | nih.gov |

Biophysical Characterization of Octoxynol-10 in Complex Formulations

The functional performance of Octoxynol-10 in formulations is dictated by its biophysical properties. Characterizing these properties, such as its ability to reduce surface tension and form stable emulsions, is crucial for optimizing its use as a surfactant, emulsifier, and solubilizer.

Octoxynol-10 is a surface-active agent, meaning its molecules migrate to the interface between two immiscible phases, such as oil and water or air and water, reducing the surface or interfacial tension. cosmeticsinfo.orgcosmileeurope.eu This property is a direct result of its amphiphilic structure, which consists of a hydrophobic octylphenol part and a hydrophilic polyethylene (B3416737) oxide chain. The reduction in surface tension is fundamental to its role as a detergent, wetting agent, and emulsifier. cosmileeurope.eu

The surface activity of surfactants like Octoxynol-10 is typically measured using techniques such as tensiometry (e.g., Du Noüy ring method or Wilhelmy plate method). These methods measure the force required to pull a probe through the interface. The surface tension of aqueous solutions containing ternary mixtures of surfactants, including Triton X-100, has been studied to investigate synergistic effects in surface tension reduction. nih.gov The interaction between different surfactant molecules at the water-air interface can lead to a more significant reduction in surface tension than what would be achieved by the individual components alone. nih.gov

Table 4: Surface Tension Data for Surfactant Systems

| System | Measured Parameter | Finding | Source |

|---|---|---|---|

| Ternary Mixture: CTAB + Triton X-165 + Triton X-100 | Surface Tension (γLV) | A synergistic effect was observed, deepening the reduction in water's surface tension compared to binary mixtures. | nih.gov |

| Water-Air Interface | Surfactant Adsorption | Amphiphilic molecules concentrate at the interface, reducing the attraction between liquid molecules. | uobaghdad.edu.iq |

The primary function of Octoxynol-10 in many formulations is to act as an emulsifier and a solubilizing agent. cir-safety.org It enables the formation of stable emulsions by reducing the interfacial tension between two immiscible liquids, such as oil and water. cosmileeurope.eu Its solubilization capacity allows it to incorporate water-insoluble substances into aqueous systems by forming micelles.

The emulsifying capacity can be assessed by determining the emulsification index (E24), which measures the stability of an emulsion after 24 hours. In one study, the emulsifying capacity of Triton X-100 was evaluated against various hydrophobic substances and compared to a microbially produced bioemulsifier. nih.gov The results showed that the bioemulsifier displayed E24 values that were similar to or better than those of Triton X-100 for substances like kerosene (B1165875) and various oils. nih.gov Such assessments are vital for determining the effectiveness of a surfactant in specific applications, such as in the formulation of creams, lotions, or for environmental remediation. cir-safety.orgnih.gov

Table 5: Comparative Emulsifying Capacity (E24 Index) of Triton X-100

| Hydrophobic Substrate | Emulsifier | E24 Index (%) | Source |

|---|---|---|---|

| Kerosene | Triton X-100 | ~65% | nih.gov |

| Motor Oil | Triton X-100 | ~60% | nih.gov |

| Diesel | Triton X-100 | ~60% | nih.gov |

| Sunflower Oil | Triton X-100 | ~65% | nih.gov |

| Grape Oil | Triton X-100 | ~60% | nih.gov |

Note: E24 values are approximate, as extracted from graphical data in the source publication. The study compared these values to a novel bioemulsifier.

Table 6: List of Compound Names

| Compound Name |

|---|

| 1,4-Dioxane |

| Acetonitrile |

| Ammonium Formate |

| Cetyltrimethylammonium bromide (CTAB) |

| Ethylene Oxide |

| Methanol |

| Octoxynol-10 |

| Tetrahydrofuran |

| Tris |

| Triton X-100 |

Future Directions and Emerging Research Avenues for Octoxynol 10

Exploration of Novel Biological Interactions and Mechanisms

Future research into Octoxynol-10 is increasingly focused on elucidating its more nuanced biological interactions and mechanisms of action beyond its well-known surfactant capabilities. Investigations are moving towards understanding how Octoxynol-10 may influence cellular processes at a molecular level, potentially modulating protein function or cellular signaling pathways.

Emerging research areas include:

Membrane Protein Dynamics: Studies are exploring how Octoxynol-10 might interact with cell membranes to affect the conformation, activity, or localization of membrane-bound proteins. This could involve its use in advanced studies of membrane protein crystallization or in understanding how surfactants influence protein-lipid interactions within biological membranes .

Cellular Signaling Modulation: There is growing interest in investigating whether Octoxynol-10 can directly or indirectly influence intracellular signaling cascades. This could involve its potential to alter membrane fluidity, which in turn affects receptor-ligand binding or downstream signaling events.

Biomolecular Interactions: Beyond its role in protein solubilization, future research may explore Octoxynol-10's specific binding affinities or complex formation with other biomolecules, such as nucleic acids or specific lipid species, and the functional consequences of these interactions.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The precise characterization of Octoxynol-10, including its purity, potential impurities, and presence in complex matrices, is crucial for both research and quality control. The development of advanced analytical techniques is a key area for future research, aiming to enhance sensitivity, specificity, and the scope of profiling.

Key advancements in analytical methodologies include:

High-Resolution Mass Spectrometry (HRMS): The application of HRMS techniques, such as LC-HRMS, is being explored for more accurate identification and quantification of Octoxynol-10 and its related ethoxymers, as well as for detecting trace impurities or degradation products that may not be easily identified by conventional methods epa.gov. This allows for a more comprehensive understanding of the compound's composition.

Advanced Chromatographic Methods: Research is focusing on optimizing chromatographic separations, including multidimensional liquid chromatography (MDLC) coupled with sensitive detectors like Charged Aerosol Detection (CAD) or mass spectrometry. These methods aim to provide superior resolution for complex mixtures, enabling detailed impurity profiling and characterization of the ethoxylate distribution thermofisher.com.

Spectroscopic Techniques: Further application of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced multidimensional NMR, is being investigated for detailed structural elucidation and for characterizing the distribution of ethoxylate chain lengths in Octoxynol-10 samples.

Table 1: Emerging Analytical Techniques for Octoxynol-10 Profiling

| Technique | Primary Application | Key Advantage | Potential Research Focus |

| LC-HRMS | Identification and quantification of Octoxynol-10 and related ethoxymers; impurity detection | High mass accuracy and resolution for precise compound identification | Characterizing complex ethoxylate distributions; detecting low-level contaminants. |

| MDLC-CAD/MS | Separation and detection of complex mixtures; impurity profiling | Enhanced separation power for complex matrices; universal detection for non-chromophoric compounds (CAD) | Detailed characterization of product composition; analysis in challenging biological or environmental samples. |

| Multidimensional NMR | Structural elucidation; characterization of ethoxylate chain length distribution | Comprehensive structural information; detailed analysis of molecular composition | Confirming structural integrity; quantifying specific ethoxymers within a sample. |

| Electrospray Ionization (ESI) | Ionization technique for LC-MS/MS | Soft ionization suitable for polar and thermally labile compounds | Optimizing ionization efficiency for Octoxynol-10 and its derivatives in various matrices. |

Integration into Emerging Biotechnological Platforms and Methodologies

The unique surfactant properties of Octoxynol-10 position it for potential integration into novel biotechnological platforms and methodologies. Research is exploring its utility in areas such as drug delivery, diagnostics, and bioprocessing, leveraging its ability to modify interfacial properties and stabilize biological components.

Potential integration pathways include:

Drug Delivery Systems: Octoxynol-10 could be investigated as a component in advanced drug delivery systems, such as nanoparticles or liposomes, to enhance the solubility, stability, or targeted delivery of therapeutic agents. Its amphiphilic nature may aid in encapsulating hydrophobic drugs or improving their release profiles.

Bioprocessing and Enzyme Stabilization: In bioprocessing, Octoxynol-10 might be explored for its potential to stabilize enzymes or other biological catalysts in bioreactors, thereby improving process efficiency and yield. Its role in decellularization processes for tissue engineering scaffolds also highlights its utility in preparing biological materials for advanced applications .

Diagnostic Assays: Future research could explore the incorporation of Octoxynol-10 into diagnostic assay formats, potentially as a blocking agent to reduce non-specific binding or as a component to improve the solubilization of analytes in complex biological samples.

Q & A

Q. How can researchers address gaps in Octoxynol-10’s environmental impact data?

- Methodological Answer : Conduct biodegradation studies using OECD 301 protocols. Measure aquatic toxicity via Daphnia magna assays. Compare results with regulatory thresholds (e.g., EPA) and publish in open-access formats to encourage replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.